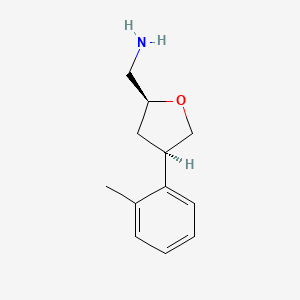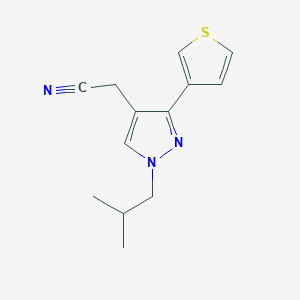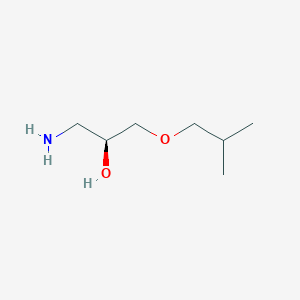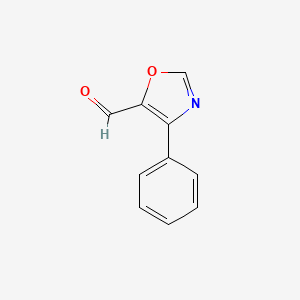![molecular formula C6H12N2 B13345914 (3-Azabicyclo[3.1.0]hexan-2-yl)methanamine](/img/structure/B13345914.png)
(3-Azabicyclo[3.1.0]hexan-2-yl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Azabicyclo[310]hexan-2-yl)methanamine is a heterocyclic compound featuring a bicyclic structure with a nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-Azabicyclo[3.1.0]hexan-2-yl)methanamine can be achieved through several methods. One common approach involves the intramolecular cyclopropanation of alpha-diazoacetates using transition metal catalysis, such as ruthenium (Ru) catalysis . Another method includes the photochemical decomposition of CHF2-substituted pyrazolines, which offers the advantages of mild conditions and excellent functional group tolerance .
Industrial Production Methods
Industrial production of this compound typically involves large-scale cyclopropanation reactions. For example, the palladium-catalyzed cyclopropanation of internal alkenes with N-tosylhydrazones has been reported to provide high yields and diastereoselectivities .
Analyse Chemischer Reaktionen
Types of Reactions
(3-Azabicyclo[3.1.0]hexan-2-yl)methanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield oxides, while reduction can produce various amine derivatives.
Wissenschaftliche Forschungsanwendungen
(3-Azabicyclo[3.1.0]hexan-2-yl)methanamine has numerous applications in scientific research:
Wirkmechanismus
The mechanism of action of (3-Azabicyclo[3.1.0]hexan-2-yl)methanamine involves its interaction with specific molecular targets and pathways. For example, it can act as a reuptake inhibitor of neurotransmitters like serotonin, noradrenaline, and dopamine . This interaction modulates the levels of these neurotransmitters in the brain, thereby exerting its therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6,6-Dimethyl-3-azabicyclo[3.1.0]hexane: Used in antiviral medications.
Bicyclo[3.1.0]hexanes: Commonly found in natural products and synthetic bioactive compounds.
Uniqueness
(3-Azabicyclo[3.1.0]hexan-2-yl)methanamine is unique due to its specific bicyclic structure and the presence of a nitrogen atom, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound in drug design and other scientific research applications.
Eigenschaften
Molekularformel |
C6H12N2 |
|---|---|
Molekulargewicht |
112.17 g/mol |
IUPAC-Name |
3-azabicyclo[3.1.0]hexan-2-ylmethanamine |
InChI |
InChI=1S/C6H12N2/c7-2-6-5-1-4(5)3-8-6/h4-6,8H,1-3,7H2 |
InChI-Schlüssel |
TUIHCOLESXTWCL-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2C1C(NC2)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![5-Methyl-2-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13345850.png)








